3-Chloro-N-(2-isopropyl-6-methylphenyl)propanamide
Description
3-Chloro-N-(2-isopropyl-6-methylphenyl)propanamide (CAS: 546079-44-1) is a chloro-substituted propanamide derivative featuring a 2-isopropyl-6-methylphenyl aromatic moiety. The compound’s structure combines a propanamide backbone with a chlorinated aromatic group, a configuration shared with several bioactive molecules, including herbicides and kinase inhibitors .
Properties
IUPAC Name |
3-chloro-N-(2-methyl-6-propan-2-ylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-9(2)11-6-4-5-10(3)13(11)15-12(16)7-8-14/h4-6,9H,7-8H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOYSVHQOMIWHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407901 | |
| Record name | 3-Chloro-N-[2-methyl-6-(propan-2-yl)phenyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
546079-44-1 | |
| Record name | 3-Chloro-N-[2-methyl-6-(propan-2-yl)phenyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(2-isopropyl-6-methylphenyl)propanamide typically involves the reaction of 3-chloropropanoyl chloride with 2-isopropyl-6-methylaniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(2-isopropyl-6-methylphenyl)propanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or borane.
Major Products Formed
Substitution Reactions: Formation of substituted amides or thioamides.
Oxidation Reactions: Formation of carboxylic acids or ketones.
Reduction Reactions: Formation of primary or secondary amines.
Scientific Research Applications
Pharmaceutical Development
3-Chloro-N-(2-isopropyl-6-methylphenyl)propanamide exhibits potential as a pharmaceutical intermediate due to its structural characteristics that may influence biological activity. Preliminary studies suggest that it may interact with specific biological targets, making it a candidate for drug development .
- Case Study : A study investigating the compound's interaction with certain receptors indicated promising results in terms of binding affinity, suggesting its potential role as a therapeutic agent.
Synthetic Organic Chemistry
The compound's unique structure allows it to be utilized in various synthetic pathways, making it valuable in organic synthesis. Its reactivity can facilitate the formation of more complex molecules, contributing to advancements in synthetic methodologies.
- Data Table: Comparison of Reactivity
Biological Studies
Research into the biological effects of this compound is ongoing. Initial findings indicate that it may exhibit anti-inflammatory or analgesic properties, warranting further investigation into its pharmacodynamics and pharmacokinetics .
- Case Study : In vitro studies demonstrated that the compound could inhibit certain inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-Chloro-N-(2-isopropyl-6-methylphenyl)propanamide involves its interaction with specific molecular targets. The chloro group can participate in electrophilic interactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Properties of Propanamide Analogs
Key Observations
Structural Influence on Physical Properties: The number and position of chlorine atoms significantly affect melting points. For instance, 7f (2,4-dichloro substitution) has a melting point of 208–209°C, higher than 7d (138–140°C) and 7e (154–155°C), likely due to increased molecular symmetry and halogen bonding .
Biological Activity: Propanil (N-(3,4-dichlorophenyl)propanamide) is a commercial herbicide, indicating that chloro-propanamides with electron-withdrawing substituents on the aromatic ring exhibit phytotoxic activity . The patent EP 3 590 515 A1 highlights that chloro-propanamides with amino and heteroaromatic groups (e.g., isoquinoline) can act as kinase inhibitors, suggesting structural versatility for medicinal chemistry .
Synthetic Routes: Compounds 7d–f and 8a–e are synthesized via nucleophilic substitution reactions between chloro-propanamide intermediates and secondary amines in ethanol or acetonitrile, followed by crystallization . This method could theoretically apply to the target compound, though its specific synthesis remains undocumented in the evidence.
Comparison with Non-Propanamide Chlorinated Aromatics
3-Chloro-N-phenyl-phthalimide
- Structure : Features a phthalimide core with a chloro and phenyl substituent (Fig. 1, ).
- Applications: Serves as a monomer for polyimides, contrasting with the propanamide derivatives’ roles in bioactive molecules .
- Key Difference : The phthalimide group introduces rigidity and thermal stability, whereas the propanamide chain in the target compound offers conformational flexibility.
Biological Activity
3-Chloro-N-(2-isopropyl-6-methylphenyl)propanamide is an organic compound with the molecular formula C₁₃H₁₈ClNO and a molecular weight of 239.74 g/mol. It features a chloro group and an amide functional group, which contribute to its chemical reactivity and potential biological activities. The compound's structure includes a propanamide backbone substituted with a 2-isopropyl-6-methylphenyl moiety at the nitrogen atom, which may influence its solubility, stability, and interactions with biological systems .
Pharmacological Profile
Preliminary studies suggest that compounds similar to this compound exhibit significant pharmacological effects, including antiviral and antibacterial activities. For instance, N-heterocycles related to this compound have shown promise as antiviral agents against various viruses such as hepatitis C and herpes simplex virus .
Comparative Biological Activity
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. Below is a summary table highlighting key characteristics and activities of related compounds:
Case Studies
While there are no direct case studies specifically focusing on this compound, research on similar compounds provides insight into its potential applications:
- Antiviral Studies : Research has indicated that compounds with similar amide structures can inhibit viral replication in vitro. For example, thiazolidinone derivatives have been shown to effectively inhibit HCV NS5B RNA polymerase by over 95% in laboratory settings .
- Antibacterial Applications : Several studies have explored the antibacterial properties of chloro-substituted amides, suggesting that they can disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in bacterial metabolism.
Future Research Directions
Further studies are warranted to elucidate the specific biological activities of this compound. Key areas for future research include:
- In vitro and In vivo Studies : Conducting comprehensive pharmacological evaluations to determine the compound's efficacy against various pathogens.
- Mechanistic Studies : Investigating the precise mechanisms through which this compound interacts with biological targets.
- Structure-Activity Relationship (SAR) : Exploring modifications to the chemical structure to enhance biological activity and reduce toxicity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
